Kifunensine vs. Swainsonine: Divergent N-Glycan Processing Outcomes in Plant and Mammalian Systems
Kifunensine (KIF) and swainsonine (SWA) are both mannosidase inhibitors but target different enzymes, leading to distinct N-glycan profiles. KIF, a class I α-mannosidase inhibitor, significantly increases the proportion of Man7/8/9 (high-mannose) glycoforms. In a study with recombinant human acid α-glucosidase (rhGAA) expressed in transgenic rice cells, KIF treatment (at 11.4 µM) increased Man7/8/9 glycans, whereas SWA treatment (at 15.3 µM) increased hybrid-type glycans [1]. A combination of both inhibitors synergistically enhanced Man9 production, demonstrating that KIF's specific mechanism is essential for driving high-mannose glycan accumulation [1].
| Evidence Dimension | N-glycan profile (relative abundance) |
|---|---|
| Target Compound Data | Kifunensine (11.4 µM) significantly increased Man7/8/9 (high-mannose) glycans on rhGAA. |
| Comparator Or Baseline | Swainsonine (15.3 µM) increased hybrid-type glycans on rhGAA. |
| Quantified Difference | Kifunensine selectively increased high-mannose structures, while swainsonine promoted hybrid-type structures. |
| Conditions | Transgenic rice cell cultures expressing recombinant human acid α-glucosidase (rhGAA); treatment with inhibitors for 5 days. |
Why This Matters
For applications requiring specific high-mannose glycoforms (e.g., for mannose-6-phosphate conjugation, structural biology, or ERAD studies), only kifunensine, not swainsonine, provides the desired glycan profile.
- [1] Choi, H. Y., et al. (2018). N-glycan Remodeling Using Mannosidase Inhibitors to Increase High-mannose Glycans on Acid α-Glucosidase in Transgenic Rice Cell Cultures. Scientific Reports, 8, 16130. View Source
